molecular formula C37H42O6 B044872 Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside CAS No. 114967-51-0

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

Cat. No. B044872
M. Wt: 582.7 g/mol
InChI Key: FASXBSZVQKGFRE-KHKVHWIZSA-N
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Description

Molecular Structure Analysis The molecular structure of related compounds has been detailed through various analytical techniques, including NMR and X-ray crystallography. These studies reveal intricate details about the conformation and stereochemistry of the glucose backbone and the attached benzyl groups, providing insights into the molecular architecture of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside and its analogs (Turney et al., 2019).

Chemical Reactions and Properties Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside participates in various chemical reactions that exploit its protected hydroxyl groups and the glucopyranoside moiety. These reactions are pivotal for further functionalization or for the synthesis of more complex molecules. For instance, glycosylation reactions involving this compound are highly selective and yield products that are significant in the synthesis of bioactive molecules and the study of carbohydrate chemistry (Keglević & Valenteković, 1974).

Physical Properties Analysis The physical properties of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the presence of benzyl groups. These properties are critical for the compound's application in chemical synthesis and its handling in various solvents (Lin et al., 2021).

Chemical Properties Analysis The chemical properties of isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, including reactivity towards acids, bases, and nucleophiles, are pivotal for its utilization in organic synthesis. The benzyl protection groups play a crucial role in modulating reactivity and selectivity during chemical transformations, making it a versatile intermediate in the synthesis of complex molecules (Yuasa & Yuasa, 2004).

Scientific Research Applications

Cyclodextrins and Related Oligosaccharides

Cyclodextrins, a family of cyclic oligosaccharides, have been extensively studied for their ability to form host–guest type inclusion complexes, allowing them to be useful in various scientific and industrial applications. These compounds, like Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, possess unique structures that enable them to encapsulate other molecules, thereby altering the physical and chemical properties of the encapsulated compounds. This feature has been leveraged in pharmaceuticals for drug delivery systems, enhancing the solubility and stability of drugs (Sharma & Baldi, 2016; Valle, 2004).

Glycosides in Pharmacology

Glycosides, which include a wide variety of compounds such as mangiferin and tectoridin, have shown significant pharmacological properties, including anti-inflammatory, anti-platelet, anti-angiogenic, and anti-tumor activities. These compounds illustrate the potential of structurally complex glycosides, related to Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside, in contributing to the development of new therapeutic agents (Singh et al., 2009; Patel, 2022).

Chemical Synthesis and Metabolism

The research and development of novel synthetic routes and the study of metabolic pathways for complex organic molecules, including glycosides and other related compounds, are crucial for understanding their biological activities and potential toxicities. Studies on the metabolism of various compounds can provide insights into the safety and efficacy of new drug candidates, which is also relevant for evaluating Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside and its derivatives (Cornet & Rogiers, 1997).

Safety And Hazards

The safety information available indicates that Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside is non-combustible. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-propan-2-yloxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42O6/c1-28(2)42-37-36(41-26-32-21-13-6-14-22-32)35(40-25-31-19-11-5-12-20-31)34(39-24-30-17-9-4-10-18-30)33(43-37)27-38-23-29-15-7-3-8-16-29/h3-22,28,33-37H,23-27H2,1-2H3/t33-,34-,35+,36-,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASXBSZVQKGFRE-KHKVHWIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450294
Record name Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside

CAS RN

114967-51-0
Record name Propan-2-yl 2,3,4,6-tetra-O-benzyl-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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